molecular formula C10H15N3O2 B1333433 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde CAS No. 26990-69-2

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde

Cat. No.: B1333433
CAS No.: 26990-69-2
M. Wt: 209.24 g/mol
InChI Key: LWYDVSXDKNQUNB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H15N3O2 and a molecular weight of 209.25 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with dimethyl and morpholino groups, as well as an aldehyde functional group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction typically involves the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.

    Introduction of the morpholino group: The morpholino group is introduced through a substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the morpholino group.

    Aldehyde formation: The final step involves the oxidation of a methyl group on the pyrazole ring to form the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The morpholino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carboxylic acid.

    Reduction: 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-morpholino-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the morpholino group and the aldehyde functional group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-dimethyl-5-morpholin-4-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-8-9(7-14)10(12(2)11-8)13-3-5-15-6-4-13/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDVSXDKNQUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380126
Record name 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26990-69-2
Record name 1,3-Dimethyl-5-(morpholin-4-yl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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